N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-30-19-10-6-8-17(12-19)14-25-23(29)21-13-20(27-28-21)22-16(3)26-24(31-22)18-9-5-7-15(2)11-18/h5-12,20-21,27-28H,4,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNNFVAQSGVEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CC(NN2)C3=C(N=C(S3)C4=CC=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the promising biological activities of pyrazole derivatives, including the compound . The following sections detail its anticancer effects, cytotoxicity profiles, and underlying mechanisms.
Anticancer Properties
- In Vitro Studies :
- The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MCF7 (breast cancer) and 25 µM against A549 (lung cancer) cells.
- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
- Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. A study indicated that treatment with the compound led to a significant increase in caspase-3 activity in MCF7 cells.
- Additionally, it inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Case Study 1: Breast Cancer
In a controlled laboratory setting, MCF7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis confirmed through flow cytometry.
Case Study 2: Lung Cancer
A549 cells were subjected to similar treatment protocols. The compound exhibited not only cytotoxic effects but also inhibited migration and invasion capabilities of these cells. This suggests potential applications in preventing metastasis.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacterial strains.
Antimicrobial Activity Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound's structural features may enhance its antibacterial efficacy, particularly through interactions with bacterial cell membranes.
Electrophysiological Activity
Electrophysiological studies have revealed that this compound can modulate ion channels, specifically AMPA receptors involved in neurotransmission. This property indicates potential applications in treating neurological disorders characterized by excitotoxicity.
Electrophysiological Effects Table
| Compound | IC50 (nM) |
|---|---|
| N-[(3-ethoxyphenyl)methyl]-... | 350 |
| Perampanel | 243 |
The ability to inhibit AMPA receptors suggests that this compound could be beneficial in developing therapies for conditions such as epilepsy or neurodegenerative diseases.
Chemical Reactions Analysis
Pyrazole Ring Functionalization
The pyrazole core undergoes electrophilic substitution and nucleophilic additions due to its aromatic heterocyclic nature. Key reactions include:
a. Condensation Reactions
-
The pyrazole C-5 carboxyl group participates in amide bond formation with amines under standard coupling conditions (EDC/HOBt or DCC) . For example, reaction with 3-ethoxybenzylamine forms the carboxamide side chain.
-
Knoevenagel condensation with aldehydes (e.g., benzaldehyde derivatives) at the active methylene group adjacent to the pyrazole nitrogen generates α,β-unsaturated ketones, as observed in structurally related pyrazoles .
b. Cycloaddition Reactions
-
Pyrazole-thiazole hybrids undergo 1,3-dipolar cycloaddition with diazo compounds (e.g., ethyl diazoacetate) to form fused heterocycles, enhancing structural complexity .
Thiazole Moiety Reactivity
The 4-methyl-2-(3-methylphenyl)thiazol-5-yl substituent exhibits the following reactions:
Carboxamide Group Transformations
The N-[(3-ethoxyphenyl)methyl]carboxamide side chain participates in:
a. Hydrolysis
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Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid and 3-ethoxybenzylamine .
b. Alkylation/Acylation
-
The secondary amine in the carboxamide can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of aromatic rings:
Redox Reactions
-
Reduction : The pyrazole ring’s nitro derivatives (if present) are reduced to amines using H₂/Pd-C or SnCl₂/HCl .
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Oxidation : Thiazole’s sulfur atom oxidizes to sulfoxides or sulfones with peroxides, altering electronic properties .
Heterocycle Formation
Reaction with hydrazines or thioureas generates fused rings:
Key Research Findings
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Key Compounds :
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structural Differences: Replaces the thiazole ring with a chlorinated pyrazole and introduces a cyano group. Physical Properties: Melting point (mp) = 133–135°C; yield = 68%. Functional Impact: The electron-withdrawing chloro and cyano groups enhance stability but reduce solubility compared to the ethoxy-substituted target compound.
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Structural Differences : Substitutes thiazole with a pyridine ring and replaces the 3-ethoxyphenylmethyl group with a 4-ethoxyphenyl.
- Synthesis : Prepared via carbodiimide-mediated coupling (EDCI/HOBt), yielding 43% after purification .
- Crystallography : The pyrazole ring forms dihedral angles of 7.7°–89.2° with adjacent aromatic rings, suggesting conformational rigidity .
Thiazole-Containing Analogues
4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-Carboxamide
- Structural Differences : Lacks the pyrazole core but retains the thiazole-carboxamide scaffold.
- Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature absent in the target compound.
- N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide Structural Differences: Replaces the thiazole with a benzothiazole and substitutes the ethoxyphenyl group with a methylthiophene.
Pharmacological and Physicochemical Data
Table 1: Comparative Properties of Selected Analogues
Key Research Findings
- Electron-Donating Groups : Ethoxy and methyl groups (as in the target compound) improve solubility and oral bioavailability compared to halogenated analogues .
- Dual Heterocycles : Pyrazole-thiazole hybrids exhibit enhanced binding to ATP pockets in kinases, as demonstrated by razaxaban’s Factor Xa inhibition .
- Conformational Flexibility : The 3-ethoxyphenylmethyl group may allow adaptive binding to hydrophobic enzyme pockets, a trait critical for multitarget inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyrazole-thiazole hybrids typically involves multi-step processes. A starting reagent like ethyl 5-methyl-1H-pyrazole-3-carboxylate can undergo hydrazinolysis to form hydrazide intermediates, followed by cyclization with substituted phenyl isothiocyanates. Alkylation reactions with reagents like 3-ethoxyphenylmethyl chloride may introduce the benzyl moiety. Optimization includes adjusting reaction temperatures (e.g., reflux in ethanol for cyclization), stoichiometric ratios (e.g., 1:1.2 for hydrazine equivalents), and catalysts (e.g., K₂CO₃ for alkylation). Purity is ensured via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodology : Use ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups), IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ES-MS) to verify molecular weight. Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents monitors reaction progress .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthesis yield and regioselectivity?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclization steps. Tools like ICReDD’s reaction path search algorithms integrate experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For example, DMF may enhance solubility of intermediates, while THF could improve selectivity for thiazole ring formation .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies). For instance, if conflicting data arise in kinase inhibition assays, repeat experiments with controlled ATP concentrations and include positive controls (e.g., staurosporine). Statistical tools like ANOVA can identify outliers, while molecular docking (e.g., AutoDock Vina) may rationalize activity variations by analyzing binding mode differences .
Q. What strategies address poor solubility in in vitro bioassays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Structural analogs with polar groups (e.g., hydroxyl or carboxylate) can improve aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) assess nanoparticle dispersion stability. Evidence from similar compounds suggests methylene chloride as a viable solvent for lipophilic intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology : Synthesize analogs with systematic substitutions (e.g., varying the 3-methylphenyl group on the thiazole ring). Test derivatives in parallel assays (e.g., cytotoxicity, target binding). Molecular docking against protein targets (e.g., kinases) identifies critical interactions (e.g., hydrogen bonds with the carboxamide group). PASS software predicts biological targets based on structural motifs .
Q. What protocols ensure compound stability under storage and experimental conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Lyophilization improves long-term stability for hygroscopic derivatives. For light-sensitive intermediates, use amber vials and inert atmospheres (N₂ or Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
